2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide
CAS No.: 14983-08-5
Cat. No.: VC20965187
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14983-08-5 |
---|---|
Molecular Formula | C8H6F3NO2 |
Molecular Weight | 205.13 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide |
Standard InChI | InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-2-1-3-6(13)4-5/h1-4,13H,(H,12,14) |
Standard InChI Key | HGSHNGVUUZBSCM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)NC(=O)C(F)(F)F |
Canonical SMILES | C1=CC(=CC(=C1)O)NC(=O)C(F)(F)F |
Introduction
Structural Characteristics
Chemical Identity
2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide is identified by the CAS Registry Number 14983-08-5 . The compound belongs to the class of fluorinated acetamides and contains both an amide functional group and a phenolic hydroxyl group. Its structure features a 3-hydroxyphenyl ring connected to a trifluoroacetamide moiety via an amide bond.
Molecular Properties
The molecular formula of 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide is C8H6F3NO2 . This compound has distinctive structural features that contribute to its chemical behavior and applications. The presence of three fluorine atoms in the trifluoromethyl group significantly influences the electronic distribution within the molecule, affecting its reactivity and binding properties.
Structural Representation
The compound can be represented using various chemical notations, which provide specific information about its structure:
Physical and Analytical Data
Mass Spectrometry Data
The mass spectrometry profile of 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide provides valuable information for its identification and characterization. The following table presents predicted mass-to-charge ratios (m/z) for various adducts along with their corresponding collision cross-section (CCS) values:
Spectroscopic Properties
While specific spectroscopic data is limited in the available sources, the structural features of 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide would produce characteristic signals in various spectroscopic techniques. In infrared (IR) spectroscopy, distinctive absorption bands would be expected for the amide C=O stretch, N-H bend, O-H stretch of the phenolic group, and C-F stretching vibrations of the trifluoromethyl group.
Synthetic Routes
Laboratory Synthesis
The synthesis of 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide typically involves the reaction of 3-hydroxyaniline with trifluoroacetic anhydride under controlled conditions. This reaction represents a nucleophilic acyl substitution where the amino group of 3-hydroxyaniline acts as a nucleophile attacking the carbonyl carbon of trifluoroacetic anhydride.
Reaction Conditions
The reaction is typically carried out in organic solvents such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to maximize yield and minimize side reactions.
A general reaction scheme can be represented as:
3-Hydroxyaniline + Trifluoroacetic anhydride → 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide + Trifluoroacetic acid
Purification Methods
After synthesis, the compound can be purified using techniques such as recrystallization or chromatography to obtain high purity material suitable for analytical applications or further synthetic transformations. These purification methods are essential for removing unreacted starting materials and potential byproducts.
Chemical Reactivity
Oxidation Reactions
The hydroxyl group on the phenyl ring of 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed for these transformations. These oxidation reactions are valuable for the synthesis of more complex molecules with specific functional properties.
Reduction Reactions
The amide group in 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide can be reduced to form amine derivatives. Typical reducing agents for this transformation include lithium aluminum hydride or sodium borohydride. The resulting trifluoromethyl-containing amines have potential applications in medicinal chemistry as building blocks for pharmaceutical compounds.
Substitution Reactions
The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions. Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions, leading to various substituted derivatives depending on the nucleophile used.
Applications in Research
Medicinal Chemistry
The unique structural features of 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide make it a valuable intermediate in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical parameters in drug design. The compound's ability to form hydrogen bonds through its phenolic hydroxyl group further contributes to its potential as a pharmacophore in drug discovery.
The trifluoromethyl group can enhance the compound's interaction with hydrophobic regions of proteins, allowing it to bind with higher affinity to potential biological targets. Meanwhile, the hydroxyphenyl group facilitates hydrogen bonding with biological targets, providing additional binding points for molecular recognition.
Building Block for Complex Molecules
2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide serves as a foundational compound in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block for constructing molecules with specialized properties for applications in material science, agriculture, and pharmaceutical research.
Industrial Applications
In industrial settings, 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide could be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals. The industrial production of this compound may involve similar synthetic routes to laboratory methods but on a larger scale, potentially employing continuous flow reactors and automated systems to enhance efficiency and yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume